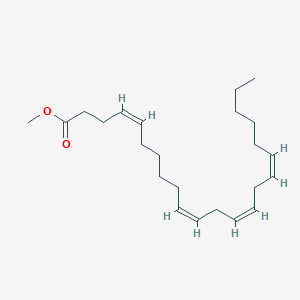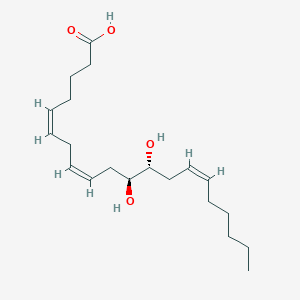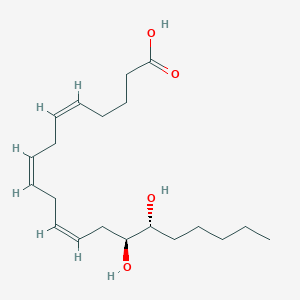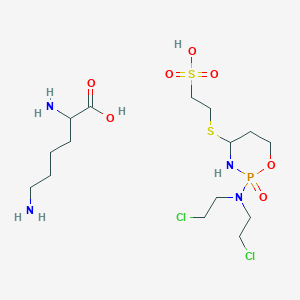
Ergosterol peroxide
Overview
Description
Mechanism of Action
Ergosterol peroxide, also known as Ergosterol-5,8-peroxide, is a bioactive compound found in various fungi and medicinal mushrooms. This compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment .
Target of Action
This compound has been shown to interact with several cellular targets. One of the primary targets is the Nuclear Factor kappa B (NF-ĸB) and Signal Transducer and Activator of Transcription 3 (STAT3) inflammatory pathways . It has also been suggested that this compound may target the primary protease of COVID-19, Mpro .
Mode of Action
This compound interacts with its targets, leading to various cellular changes. For instance, it has been shown to inhibit both NF-ĸB and STAT3 activity in cancer cells . This inhibition can lead to a decrease in cell proliferation, migration, and invasion, as well as an increase in apoptosis .
Biochemical Pathways
The biosynthesis of this compound involves three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification .
Pharmacokinetics
The pharmacokinetic characteristics of this compound were determined using a rat model . .
Result of Action
This compound has been shown to have significant anti-proliferative effects on cancer cells . It can inhibit cell growth, colonization, migration, and invasion, arrest the cell cycle, attenuate β-catenin pathways, and trigger apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, ergosterol biosynthesis is both regulated by environmental factors and biosynthesis regulated genes . Therefore, the engineering of metabolic pathways and optimization of culture conditions are the two main methods to increase ergosterol productivity .
Biochemical Analysis
Biochemical Properties
Ergosterol peroxide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the primary biochemical properties of this compound is its antioxidant activity. It has been shown to protect lipids against oxidation in liposomes by transferring electrons and protons . This antioxidant property is essential for maintaining cellular integrity under oxidative stress conditions.
This compound interacts with various enzymes and proteins, including those involved in the cell cycle and apoptosis. For instance, it has been reported to inhibit the expression of low-density lipoprotein receptors and suppress STAT1-mediated inflammatory responses in certain cell types . These interactions highlight the compound’s potential in modulating cellular processes and signaling pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly triple-negative breast cancer cells, this compound has demonstrated anti-proliferative activity by inducing G1 phase cell cycle arrest and apoptosis . This compound activates caspase 3/7 and cleaves PARP, leading to programmed cell death. Additionally, this compound inhibits the expression of key proteins such as AKT1, AKT2, BCL-XL, Cyclin D1, and c-Myc, which are involved in cell survival and proliferation .
In macrophages, this compound exhibits anti-inflammatory effects by downregulating the expression of inflammatory cytokines and modulating the NF-κB signaling pathway . These cellular effects underscore the compound’s potential therapeutic applications in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, in cancer cells, this compound triggers apoptosis through the activation of caspase 3/7 and the cleavage of PARP . This process is mediated by the compound’s ability to modulate the expression of proteins involved in the cell cycle and apoptosis.
Furthermore, this compound has been shown to inhibit the replication of certain viruses by modulating apoptosis and enhancing tight junction protein expressions in the small intestine . These molecular interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, maintaining its biological activity over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used.
For instance, in in vitro studies, this compound has demonstrated sustained antioxidant and anti-inflammatory activities over time . In in vivo studies, the compound’s effects on cellular function and gene expression have been observed to persist, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a pig model of porcine deltacoronavirus infection, this compound demonstrated antiviral properties by reducing diarrhea incidence, alleviating intestinal lesions, and decreasing viral load in feces and tissues . These effects were dose-dependent, with higher doses showing more pronounced antiviral activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sterol biosynthesis and regulation. The biosynthesis of this compound can be divided into three modules: mevalonate, farnesyl pyrophosphate, and ergosterol biosynthesis . The regulation of ergosterol content is primarily achieved through feedback regulation of ergosterol synthase activity via transcription, translation, and post-translational modifications .
Additionally, this compound interacts with enzymes such as HMG-CoA reductase, a major metabolic checkpoint in sterol biosynthesis . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In fungal cells, ergosterol is transported to the plasma membrane by transporters such as Ysp2 . This transport is crucial for maintaining membrane fluidity and regulating cellular processes.
In mammalian cells, this compound is distributed across the cytosol with significant accumulation in the endoplasmic reticulum . This distribution pattern is essential for the compound’s biological activity and its interactions with cellular organelles.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytosol and endoplasmic reticulum . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments.
In cancer cells, the accumulation of this compound in the endoplasmic reticulum is associated with its pro-apoptotic and anti-proliferative effects . This subcellular localization is essential for the compound’s ability to modulate cellular processes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergosterol peroxide can be synthesized through several methods. One common approach involves the oxidation of ergosterol using singlet oxygen or other oxidizing agents. The reaction typically occurs in the presence of light and a photosensitizer, leading to the formation of the peroxide bridge .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as fungi and yeast. Techniques like supercritical fluid extraction, microwave-assisted extraction, and ultrasonic extraction using organic solvents (e.g., n-hexane, dichloromethane, methanol) are employed to isolate the compound . Thin layer chromatography is also used for the separation and purification of this compound from these extracts .
Chemical Reactions Analysis
Types of Reactions: Ergosterol peroxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Singlet oxygen, hydrogen peroxide, and other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the peroxide group.
Substitution: Various nucleophiles can be used to substitute functional groups on the this compound molecule.
Major Products: The major products formed from these reactions include modified ergosterol derivatives with altered biological activities. For example, oxidation can lead to the formation of more reactive oxygen species, while reduction can yield ergosterol .
Scientific Research Applications
Ergosterol peroxide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroid derivatives and studying their chemical properties.
Biology: Investigated for its role in cellular processes and its effects on various cell lines.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations.
Comparison with Similar Compounds
- Ergosterol
- 9,11-Dehydroergosterol Peroxide
- Other ergostane-type steroids
This compound stands out for its diverse biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOZCESVZIRHCJ-KGHQQZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021533 | |
| Record name | Ergosterol-5,8-peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061-64-5 | |
| Record name | Ergosterol peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2061-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergosterol-5,8-peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergosterol peroxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ergosterol-5,8-peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERGOSTEROL ENDOPEROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG9TN81TGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ergosterol peroxide induces cancer cell death by activating Foxo3-mediated cell death signaling. It achieves this by inhibiting the activity of pAKT and c-Myc, both of which negatively regulate Foxo3. This leads to the upregulation of pro-apoptotic proteins Puma and Bax, ultimately triggering apoptosis. []
A: this compound inhibits lipid accumulation and differentiation in 3T3-L1 adipocytes. It suppresses the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). Moreover, it downregulates the expression of lipogenic enzymes such as fatty acid synthase (FAS), fatty acid translocase (FAT), and acetyl-coenzyme A carboxylase (ACC). []
A: Yes, this compound demonstrates strong trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. It disrupts the parasite membrane, leading to cell death. [, ] Studies suggest that this compound exposure triggers a free-radical reaction in T. cruzi, contributing to its cytotoxic effects. []
A: The molecular formula of this compound is C28H44O3, and its molecular weight is 428.64 g/mol. []
A: this compound exhibits characteristic spectroscopic features in NMR, IR, and mass spectrometry. In 1H-NMR, the presence of signals for the epidioxide bridge protons and olefinic protons are diagnostic. 13C-NMR, DEPT, and 2D-NMR techniques further aid in structural confirmation. [, , , , ]
ANone: Currently, limited research focuses on the material compatibility and stability of this compound under diverse environmental conditions. Further investigations are necessary to determine its stability in different solvents, temperatures, and exposure to light and air, which will inform its potential applications.
ANone: Current research primarily focuses on the biological activities of this compound. There is limited information regarding its catalytic properties. Further exploration is needed to ascertain its potential in catalysis.
A: Yes, molecular docking studies have been conducted to investigate the binding affinity of this compound with specific targets. For instance, this compound demonstrated significant binding affinity to the progesterone receptor, suggesting its potential as an anticancer agent in breast cancer. []
A: Introducing specific modifications to the this compound scaffold significantly impacts its biological activity. For instance, attaching a triphenylphosphonium cation (TPP+) moiety to this compound enhanced its mitochondrial targeting and, consequently, its anticancer activity. [] Similarly, conjugating this compound with coumarin fluorophores also improved its mitochondrial targeting and anticancer efficacy. []
A: this compound, like many natural products, suffers from poor aqueous solubility, limiting its bioavailability and clinical applications. To address this, researchers are exploring various formulation strategies. One approach involves encapsulating this compound within nanocarriers like Metal-Organic Frameworks (MOFs). This has demonstrated enhanced solubility, stability, and trypanocidal activity against Trypanosoma cruzi at significantly lower concentrations compared to free this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene](/img/structure/B199296.png)







